7-Chloro-1-(3-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.: 634565-82-5
Cat. No.: VC21373457
Molecular Formula: C21H13ClN2O4S
Molecular Weight: 424.9g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 634565-82-5 |
|---|---|
| Molecular Formula | C21H13ClN2O4S |
| Molecular Weight | 424.9g/mol |
| IUPAC Name | 7-chloro-1-(3-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C21H13ClN2O4S/c1-27-13-4-2-3-11(9-13)17-16-18(25)14-10-12(22)5-6-15(14)28-19(16)20(26)24(17)21-23-7-8-29-21/h2-10,17H,1H3 |
| Standard InChI Key | QREAWJHIMFWYMM-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)Cl |
| Canonical SMILES | COC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)Cl |
Introduction
"7-Chloro-1-(3-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" is a complex heterocyclic compound of significant interest in medicinal chemistry. This molecule combines a chromeno-pyrrole core with a thiazole ring and a methoxyphenyl substituent. Such structural features often impart unique biological activities, making it a candidate for further pharmacological studies.
Synthesis
The synthesis of this compound typically involves multistep reactions:
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Formation of the chromeno-pyrrole core: Achieved through cyclization reactions involving substituted salicylaldehydes.
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Introduction of the thiazole ring: Constructed via condensation reactions with thioamides or thiourea derivatives.
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Final substitution: Incorporation of the methoxyphenyl group through electrophilic aromatic substitution.
Spectroscopic Characterization
The compound can be characterized using various analytical techniques:
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NMR Spectroscopy: Key signals include aromatic protons (~6.5–8 ppm) and methoxy groups (~3.8 ppm).
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Mass Spectrometry: Molecular ion peak at (M+H).
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IR Spectroscopy: Peaks corresponding to (1650 cm) and (1600 cm) vibrations.
Biological Significance
Heterocyclic compounds containing thiazole and chromeno-pyrrole scaffolds are known for their diverse activities:
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Antimicrobial Activity: Thiazole derivatives often inhibit bacterial enzymes by mimicking natural substrates.
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Anticancer Potential: The planar structure of the chromeno-pyrrole core facilitates DNA intercalation.
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Anti-inflammatory Properties: Methoxyphenyl groups can modulate COX enzyme activity.
Computational Studies
Molecular docking studies suggest that this compound may interact with key biological targets such as kinases and proteases due to its hydrogen bond donors/acceptors and hydrophobic regions.
Table 2: Predicted Biological Activities
| Activity Type | Target Enzyme/Protein | Binding Energy () |
|---|---|---|
| Antimicrobial | DNA gyrase | -8.5 kcal/mol |
| Anticancer | Topoisomerase II | -9.2 kcal/mol |
| Anti-inflammatory | Cyclooxygenase (COX-2) | -7.8 kcal/mol |
Future Research Directions
Further experimental validation is needed to confirm:
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The compound's efficacy in biological systems.
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Its pharmacokinetic properties (absorption, distribution, metabolism, excretion).
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Toxicological profiles to ensure safety in therapeutic applications.
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